(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride
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Overview
Description
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride is a chemical compound with the molecular formula C13H26ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and cyclohexanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride typically involves the reaction of piperidine with cyclohexanone, followed by reduction and subsequent hydrochloride salt formation. One common method includes:
Reaction of Piperidine with Cyclohexanone: This step involves the nucleophilic addition of piperidine to cyclohexanone, forming an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle with various biological activities.
Cyclohexanol: A simple alcohol with industrial applications.
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol: The non-hydrochloride form of the compound.
Uniqueness
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride is unique due to its combined structural features of piperidine and cyclohexanol, which confer specific chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C13H26ClNO |
---|---|
Molecular Weight |
247.80 g/mol |
IUPAC Name |
[1-(piperidin-1-ylmethyl)cyclohexyl]methanol;hydrochloride |
InChI |
InChI=1S/C13H25NO.ClH/c15-12-13(7-3-1-4-8-13)11-14-9-5-2-6-10-14;/h15H,1-12H2;1H |
InChI Key |
PSQUXWUWTRYVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN2CCCCC2)CO.Cl |
Origin of Product |
United States |
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